molecular formula C16H23BrN2O B2868435 UNII-H45ZMN9TMM component XQCGUPNNNXRBDG-HUUCEWRRSA-N CAS No. 75570-38-6

UNII-H45ZMN9TMM component XQCGUPNNNXRBDG-HUUCEWRRSA-N

Cat. No. B2868435
CAS RN: 75570-38-6
M. Wt: 339.277
InChI Key: XQCGUPNNNXRBDG-HUUCEWRRSA-N
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Description

The compound “UNII-H45ZMN9TMM component XQCGUPNNNXRBDG-HUUCEWRRSA-N” is also known as N-METHYL U-47931E . It has the molecular formula C16H23BrN2O and a molecular weight of 339.277. It is an analytical reference standard that is structurally similar to known opioids.

Scientific Research Applications

Ultrasonic Nanocrystal Surface Modification (UNSM)

The application of UNSM techniques on S45C steel to modify surface structure and improve mechanical properties like microhardness, surface roughness, and compressive residual stress demonstrates a significant enhancement in fatigue life. This technique leads to the creation of nanocrystal layers on the material's surface, which play a crucial role in increasing fatigue strength by as much as 33%, showcasing the potential of UNSM in material science and engineering applications for improving the durability and performance of materials (Cao, Pyoun, & Murakami, 2010).

Plasma-Nitrided S45C Steel and UNSM

The study on the effects of UNSM on plasma-nitrided S45C steel reveals that UNSM can significantly improve the fatigue strength of the material by forming a grain refinement layer on the surface. This process not only enhances mechanical properties but also plays a pivotal role in the fatigue limit enhancement mechanism, highlighting the importance of surface modification techniques in extending the lifespan of engineering materials (Wu, Wang, Pyoun, Zhang, & Murakami, 2012).

Vanderbilt University Institute of Imaging Science

Vanderbilt University's development of a database built on XNAT illustrates the integration of computational imaging with database management to support large-scale image processing and project management. This research highlights the advancement in computational imaging and its application in efficiently managing and processing a vast amount of imaging data for scientific research (Harrigan et al., 2016).

UNC-45A and Paclitaxel Sensitivity in Ovarian Cancer Cells

Research on UNC-45A demonstrates its role as a mitotic spindle-associated protein that affects microtubule activity and influences chemoresistance in ovarian cancer. This study provides insights into the molecular mechanisms regulating cytoskeletal dynamics and the potential for targeting UNC-45A in cancer treatment strategies (Mooneyham et al., 2018).

properties

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGUPNNNXRBDG-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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